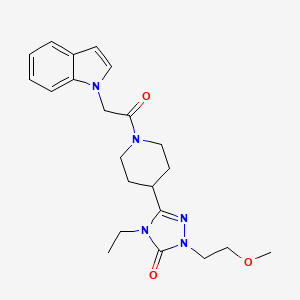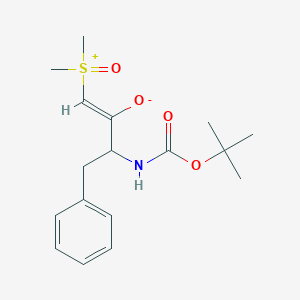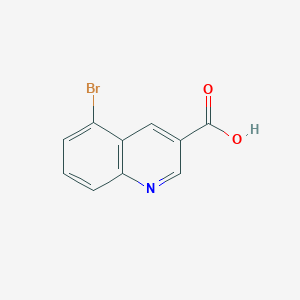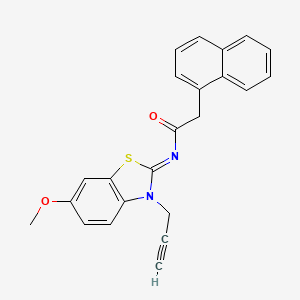
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has been used in a variety of scientific research applications, including drug design, drug synthesis, and material science. In drug design, this compound has been used to develop new drugs with improved pharmacological properties. In drug synthesis, this compound has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In material science, this compound has been used to synthesize polymers, catalysts, and other materials.
Mécanisme D'action
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. It is also a good nucleophile, which means that it can react with other molecules to form new compounds. In addition, this compound is an aromatic compound, which means that it can form stable aromatic rings.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In addition, this compound has been found to have anti-cancer properties and can induce apoptosis, which is a form of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, this compound is a volatile compound, which means that it can be hazardous if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene. One potential direction is to explore its potential as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body, allowing for more targeted delivery of drugs. Another potential direction is to explore its potential as an antioxidant. This compound could be used to scavenge free radicals, which could have a variety of beneficial effects on human health. Finally, this compound could be used to synthesize new materials, such as polymers or catalysts, which could have a variety of applications in material science.
Méthodes De Synthèse
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can be synthesized in several ways. The most common method involves the reaction of bromoethanol with 4,5-diethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through distillation.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-diethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGGFRVYUNUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CCl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)


![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)




